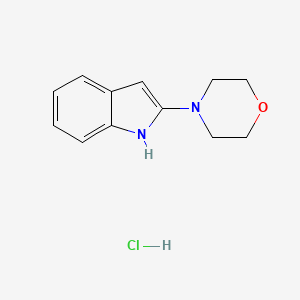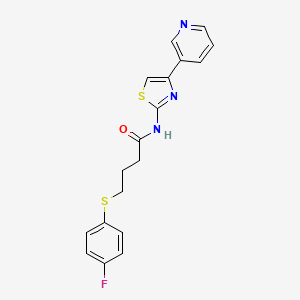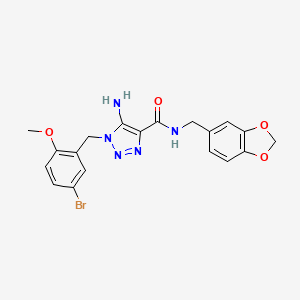
2-(morpholin-4-yl)-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(morpholin-4-yl)acetyl chloride hydrochloride” is a related compound with the CAS Number: 167982-24-3 . It is a white powder with a molecular weight of 200.06 . Another related compound is “2-(Morpholin-4-yl)acetic acid hydrochloride” (2-MAA HCl), which is a synthetic amino acid used in diverse biochemical and physiological investigations .
Synthesis Analysis
A series of new derivatives of 4-(2-chloroethyl)morpholine hydrochloride were efficiently synthesized . The process involved refluxing different aromatic organic acids to acquire respective esters using conc. H2SO4 as a catalyst. The esters were then subjected to nucleophilic substitution by monohydrated hydrazine to acquire hydrazides .Molecular Structure Analysis
The InChI code for “2-(morpholin-4-yl)acetyl chloride hydrochloride” is 1S/C6H10ClNO2.ClH/c7-6(9)5-8-1-3-10-4-2-8;/h1-5H2;1H . The molecular formula for a related compound “Morpholin-4-yl-acetic acid methyl ester; hydrochloride” is C7H14ClNO4S .Physical And Chemical Properties Analysis
“2-(morpholin-4-yl)acetyl chloride hydrochloride” is a white powder stored at room temperature . A related compound, “Morpholin-4-yl-acetic acid methyl ester; hydrochloride”, is also a white solid.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
2-(morpholin-4-yl)-1H-indole hydrochloride is involved in various synthesis and chemical transformation processes. A notable application includes its role in the iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the creation of bioactive compounds such as 2,3'-biindoles and 4-(1H-indol-2-yl)morpholines (Li et al., 2011). Additionally, it's employed in the synthesis of novel indole-based arylsulfonylhydrazides with potential anticancer properties against human breast cancer cells (Gaur et al., 2022).
Pharmaceutical Applications
The compound is also pivotal in pharmaceutical research. For instance, it's used in the design and synthesis of potential cyclooxygenase-2 (COX-2) inhibitors, indicating its importance in medicinal chemistry and drug design (Shi et al., 2012).
Material Science and Structural Analysis
In the realm of material science and crystallography, 2-(morpholin-4-yl)-1H-indole hydrochloride contributes to the understanding of molecular structures and interactions. For example, its role in forming morpholine rings adopting chair conformations, as seen in certain crystalline structures, provides insights into molecular interactions and the formation of three-dimensional frameworks (Lin et al., 2012).
Biological Interactions
The interaction of this compound with biological systems is another area of interest. Studies on its interaction with human serum albumin (HSA) through fluorescence spectroscopy have shed light on binding constants and thermodynamic parameters, furthering our understanding of drug-protein interactions (Yegorova et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1H-indol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14;/h1-4,9,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIVTXDLBOGAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-1H-indole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)
![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)


